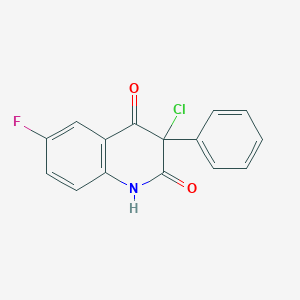

3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione

Description

3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione is a tetrahydroquinoline derivative featuring a fused bicyclic structure with substitutions at positions 3 (chloro and phenyl) and 6 (fluoro), along with dione functional groups at positions 2 and 4. The chloro and phenyl groups may influence electronic properties, while the fluoro substitution could enhance metabolic stability, a common trait in bioactive molecules .

Properties

IUPAC Name |

3-chloro-6-fluoro-3-phenyl-1H-quinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2/c16-15(9-4-2-1-3-5-9)13(19)11-8-10(17)6-7-12(11)18-14(15)20/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJNZRMHOQRPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=C(C=CC(=C3)F)NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate aniline derivatives with chloro and fluoro substituents. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride under acidic conditions can yield the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Tetrahydroquinoline and Related Derivatives

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Tetrahydroquinoline-2,4-dione | 3-Cl, 3-Ph, 6-F | ~307.7* | Halogen-rich; dione groups for reactivity |

| 3-Benzyl-5-chloro-3-hydroxy-8-methyl derivative [2] | Tetrahydroquinoline-2,4-dione | 3-Bn, 5-Cl, 8-Me, 3-OH | ~316.8* | Hydroxy group enhances polarity |

| 6-Methyl-1,2,3,4-tetrahydroquinoline [4] | Tetrahydroquinoline | 6-Me | 147.22 | Simple alkyl substitution |

| 1-(2,4-Dichlorobenzoyl)-6-fluoro-2-methyl [5] | Tetrahydroquinoline | 6-F, 2-Me, 1-(2,4-diCl-Bz) | ~373.2* | Acylated; high halogen content |

| 3-Chloro-N-phenyl-phthalimide [1] | Phthalimide | 3-Cl, N-Ph | ~257.7* | Aromatic imide; polymer precursor |

*Calculated based on substituents and core molecular formulas.

Physicochemical and Reactivity Profiles

- The phenyl group may sterically hinder reactions at the 3-position, while the dione groups offer sites for nucleophilic attack or hydrogen bonding .

- 3-Benzyl-5-chloro-3-hydroxy-8-methyl derivative [2]: The hydroxy group increases solubility in polar solvents, contrasting with the target compound’s lack of polar substituents.

- 6-Methyl-1,2,3,4-tetrahydroquinoline [4]: Simpler structure with lower molecular weight (147.22 vs. ~307.7) likely results in higher volatility and lower boiling point.

Biological Activity

3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione is a compound belonging to the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a chloro and a fluoro substituent on the tetrahydroquinoline ring, which may influence its biological activity.

Biological Activity Overview

Research has indicated that tetrahydroquinoline derivatives exhibit a range of biological activities including antitumor , antibacterial , and anti-inflammatory effects. The specific compound has shown potential in various studies:

- Antitumor Activity : Tetrahydroquinoline derivatives have been identified as promising candidates for cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against different cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in vitro .

- Mechanism of Action : The antitumor effects are often attributed to the ability of these compounds to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, some derivatives have been reported to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .

- Antibacterial Properties : The tetrahydroquinoline scaffold has also been associated with antibacterial activity. Compounds within this class have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Studies

Several studies have highlighted the efficacy of tetrahydroquinoline derivatives:

- Study 1 : A recent investigation into a series of tetrahydroquinoline derivatives revealed that modifications at specific positions significantly enhanced their antitumor activity. One derivative exhibited an IC50 value lower than 10 µM against human lung cancer cells .

- Study 2 : Another study focused on the antibacterial properties of related compounds showed that certain tetrahydroquinolines could inhibit the growth of resistant strains of Staphylococcus aureus, demonstrating their potential as novel antibiotic agents .

Data Table: Biological Activities

| Activity Type | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | D1 | <10 | Akt Inhibition |

| Antibacterial | D2 | <15 | Cell Wall Disruption |

| Anti-inflammatory | D3 | <20 | Cytokine Modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.